Rosuvastatin Methylamine Salt is a pharmaceutical compound derived from Rosuvastatin, a widely used statin for cholesterol management. This compound is classified as a HMG-CoA reductase inhibitor, which plays a crucial role in lowering cholesterol levels in patients with hyperlipidemia. The methylamine salt form enhances the solubility and bioavailability of Rosuvastatin, making it more effective in clinical applications.
Rosuvastatin was first introduced in the early 2000s and is marketed under various brand names, including Crestor. The methylamine salt form is synthesized to improve pharmacokinetic properties, allowing for better absorption and efficacy in therapeutic uses.
The synthesis of Rosuvastatin Methylamine Salt involves several steps, primarily focusing on the formation of the salt from the parent compound.
This method is advantageous as it provides high purity yields (>98% by HPLC) without the need for extensive chromatographic purification techniques .
Rosuvastatin Methylamine Salt features a complex structure that includes multiple functional groups essential for its biological activity.
The reaction conditions are optimized to ensure maximum yield and purity while minimizing side reactions that could lead to impurities .
Rosuvastatin Methylamine Salt functions by inhibiting HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis.
The efficacy is dose-dependent, with common therapeutic doses ranging from 5 mg to 40 mg per day .
Rosuvastatin Methylamine Salt continues to be a significant focus in pharmaceutical research due to its effectiveness and safety profile in managing dyslipidemia .
Rosuvastatin methylamine salt synthesis initiates with the hydrolysis of rosuvastatin methyl ester (Ros-OMe), a pivotal precursor. This reaction employs aqueous alkali (e.g., NaOH or KOH) under reflux conditions to yield rosuvastatin carboxylic acid (Ros-COOH). The process necessitates precise stoichiometric control—typically 1.5–2.0 equivalents of alkali—to ensure complete de-esterification while minimizing degradation of the labile (E)-6-enoic acid moiety and pyrimidine core [1]. Subsequent acidification using hydrochloric or trifluoroacetic acid precipitates Ros-COOH as a crystalline solid, requiring purification via recrystallization from acetonitrile/water mixtures to achieve >99.0% chromatographic purity [10].
A critical intermediate is the N-methyl-N-[(4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidin-5-yl)methyl]methanesulfonamide group*, whose stability dictates reaction efficiency. Optimal hydrolysis temperatures range between 50–60°C; higher temperatures promote lactonization or retro-aldol decomposition [1].
Table 1: Key Intermediates in Rosuvastatin Methylamine Salt Synthesis
Intermediate | Chemical Function | Role in Synthesis |
---|---|---|
Rosuvastatin methyl ester (Ros-OMe) | C₂₄H₃₁FN₃O₆S | Alkyl ester precursor for hydrolysis |
Rosuvastatin carboxylic acid (Ros-COOH) | C₂₂H₂₇FN₃O₆S | Anionic form for salt formation |
N-Methylmethanesulfonamide adduct | Stabilized pyrimidine intermediate | Prevents epimerization at C3/C5 stereocenters |
Salt formation involves reacting Ros-COOH with methylamine (CH₃NH₂) under acidic catalysis. Trifluoroacetic acid (TFA) or methanesulfonic acid protonates the carboxylic acid group, enhancing electrophilicity for nucleophilic attack by methylamine. This exothermic reaction (ΔH ≈ −45 kJ/mol) proceeds via a tetrahedral transition state, culminating in ammonium carboxylate bond formation [1] [5].
Kinetic studies reveal pseudo-first-order behavior when methylamine is in excess (≥3 equivalents). The optimal pH range of 4.0–5.0 balances reaction rate and product stability; lower pH causes desulfonylation, while higher pH favors diol dehydration [5]. The resulting salt precipitates upon cooling, with yields exceeding 85% when conducted in aprotic solvents like acetonitrile [1].
Solvent selection critically influences crystallization efficiency and diastereomeric purity. Acetonitrile emerges as the preferred medium due to its moderate polarity (dielectric constant ε ≈ 36), which solubilizes ionic intermediates while facilitating high-yield precipitation of the salt [1]. Binary systems—e.g., acetonitrile/water (8:2 v/v)—enhance crystal habit, yielding prismatic crystals with low solvent inclusion (<0.1% w/w residual acetonitrile) [10].
Table 2: Solvent Systems for Salt Crystallization
Solvent Composition | Yield (%) | Purity (HPLC) | Key Advantage |
---|---|---|---|
Acetonitrile (neat) | 82 | 98.7% | Low water content minimizes hydrolysis |
Acetonitrile/water (8:2) | 91 | 99.5% | Optimized crystal morphology |
Ethanol/diethyl ether (7:3) | 78 | 97.2% | Slow crystallization kinetics |
MTBE/acetonitrile (1:1) | 85 | 98.9% | Reduced impurity entrainment |
Reaction optimization studies demonstrate that maintaining water content below 5% vol/vol suppresses hydrolysis of the methylsulfonamide group. Temperature cycling (25°C → 50°C → 25°C) during crystallization improves particle size distribution, with D₉₀ < 50 µm enabling favorable filtration characteristics [8] [10].
The (3R,5S) stereochemistry of rosuvastatin is vulnerable to epimerization at C5 under basic conditions. During methylamine salt formation, the 5R-diastereomer (1094100-06-7) may emerge at levels up to 1.2% if pH exceeds 6.0 or temperatures surpass 40°C [10]. Chiral purity is monitored via reversed-phase HPLC using a C18 stationary phase and pH 3.0 phosphate buffer/acetonitrile gradient, resolving diastereomers at 248 nm (ΔtR* ≈ 2.3 min) [3].
Epimerization kinetics follow Arrhenius behavior (Ea* ≈ 75 kJ/mol), mandating strict control below 30°C during acidification. Chelating agents (e.g., EDTA) sequester residual metal catalysts from earlier steps, reducing C5 epimerization by >60% [3]. Final products typically contain <0.15% 5R-diastereomer, complying with ICH impurity thresholds [10].
Table 3: Analytical Methods for Diastereomer Detection
Method | Conditions | Resolution (Rs) | LOQ |
---|---|---|---|
RP-HPLC (C18) | pH 3.0 phosphate buffer/ACN gradient | 2.8 | 0.05% |
Chiral CE | 50 mM β-cyclodextrin in 20 mM borate buffer (pH 9.2) | 3.1 | 0.03% |
SFC (Chiralpak AD-H) | CO₂/ethanol (80:20) with 0.1% diethylamine | 4.0 | 0.01% |
Nuclear Magnetic Resonance (NMR) Spectroscopy¹H and ¹³C NMR assignments confirm salt formation through diagnostic shifts in the carboxylic acid region. The free acid’s COOH resonance (δ ~ 12.1 ppm) vanishes, replaced by a carboxylate signal at δ 175.2–175.8 ppm. Key proton assignments include [5] [6]:
J-coupling analysis verifies the (3R,5S) configuration: H-C(3)/H-C(4) exhibits J3,4 = 4.0 Hz (anti-periplanar), while H-C(5)/H-C(6) shows J5,6 = 6.1 Hz, consistent with the erythro diol motif [6].
Mass SpectrometryHigh-resolution QTOF-MS ([M+H]+ m/z 482.1761) and MS/MS fragmentation reveal signature pathways [6]:
Table 4: Characteristic NMR Shifts for Rosuvastatin Methylamine Salt
Proton Position | δ1H (ppm) | Multiplicity | ¹³C (ppm) | Assignment Confirmation |
---|---|---|---|---|
NCH3 (methylamine) | 2.45 | Singlet | 30.7 | Salt formation |
H-C(3) | 3.98 | dd (J = 4.0, 8.1 Hz) | 72.1 | Stereochemistry retention |
H-C(5) | 4.21 | m | 74.8 | No epimerization |
SO2CH3 | 3.08 | Singlet | 42.5 | Sulfonamide integrity |
Fluorophenyl C-F | - | - | 163.5 (d, JCF = 247 Hz) | Aromatic stability |
The methylamine moiety induces unique fragmentation versus calcium salts, notably m/z 189.0827 from C5–C6 cleavage, serving as a stability-indicating marker [5] [6].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0